

physical and chemical properties of Camelliaside A

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Compound of Interest

Compound Name: Camelliaside A

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An In-depth Technical Guide to Camelliaside A

Introduction

Camelliaside A is a flavonoid, specifically a flavonol triglycoside, originally isolated from the methanol extract of tea (*Camellia oleifera* and *Camellia sinensis*) seed pomace^{[1][2][3]}. As a naturally occurring polyphenol, it is of significant interest to researchers in pharmacology and drug development for its potential biological activities. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its known biological context.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Camelliaside A** are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

Property	Value	Reference(s)
Molecular Formula	C ₃₃ H ₄₀ O ₂₀	[1][4]
Molecular Weight	756.66 g/mol	[1][5]
Exact Mass	756.21129366 Da	[4]
CAS Number	135095-52-2	[1][4]
Appearance	Solid, Off-white to light yellow	[1][5]
IUPAC Name	5,7-dihydroxy-3- [(2R,3R,4S,5R,6R)-5-hydroxy- 6-(hydroxymethyl)-3- [(2S,3R,4S,5R,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 4-[(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxyoxan-2-yl]oxy-2-(4- hydroxyphenyl)chromen-4-one	[4]
Synonyms	kaempferol 3-O-(2-O-beta-D- galactopyranosyl-6-O-alpha-L- rhamnopyranosyl)-beta-D- glucopyranoside, k-Gal-rha-glu	[2][4]
SMILES	O=C1C(O[C@H]2--INVALID- LINK----INVALID-LINK---- INVALID-LINK-- O3)O)O)O2)O">C@@HO[C@] 4([H])O--INVALID-LINK---- INVALID-LINK-- [C@H]4O">C@@HCO)=C(C5 =CC=C(O)C=C5)OC6=CC(O)= CC(O)=C61	[1][5]

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of **Camelliaside A**.

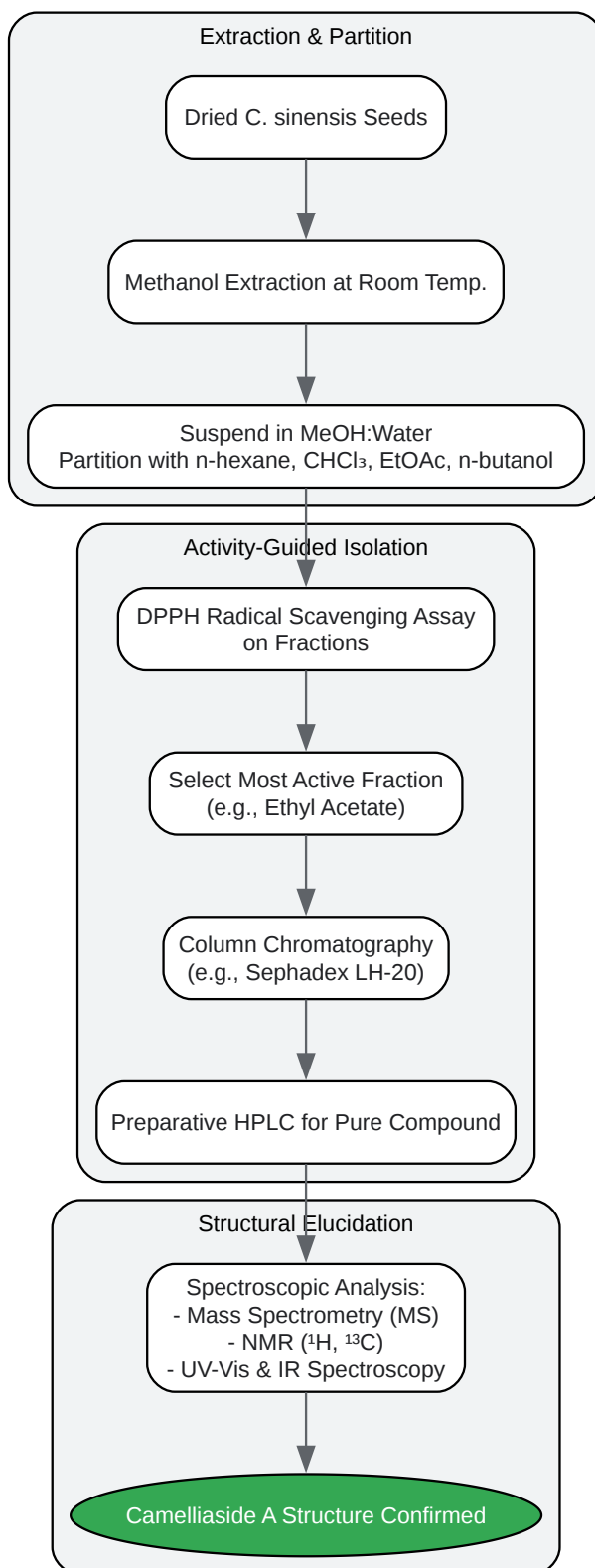
Parameter	Details	Reference(s)
In Vitro Solubility	DMSO: 100 mg/mL (132.16 mM). It is noted that ultrasonic assistance may be needed and that hygroscopic DMSO can significantly impact solubility; using a newly opened vial is recommended.	[1][5]
In Vivo Formulations	Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility is ≥ 2.5 mg/mL (3.30 mM) in this vehicle, resulting in a clear solution. Protocol 2: 10% DMSO, 90% (20% SBE- β -CD in Saline). Solubility is ≥ 2.5 mg/mL (3.30 mM). Protocol 3: 10% DMSO, 90% Corn Oil. Solubility is ≥ 2.5 mg/mL (3.30 mM).	[1]
Storage Conditions	Solid: Store at 4°C, protected from light. In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advised to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.	[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols relevant to the study of **Camelliaside A**.

Isolation and Purification from *Camellia sinensis* Seeds

The initial isolation of **Camelliaside A** was performed from the seeds of *Camellia sinensis*.^[2] While the original paper provides the foundational work, a general workflow for activity-guided isolation of natural products is as follows:



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Caption: Workflow for the isolation and identification of **Camelliaside A**.

Methodology:

- **Extraction:** Dried and powdered plant material (e.g., 1000 g of *Camellia sasanqua* leaves) is extracted at room temperature with a solvent like methanol for an extended period (e.g., 48 hours), a process repeated for thoroughness.[\[6\]](#)[\[7\]](#)
- **Solvent Partitioning:** The crude methanol extract is suspended in a methanol-water mixture and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.[\[6\]](#)[\[7\]](#)
- **Activity-Guided Fractionation:** Each fraction is tested for a specific biological activity (e.g., antioxidant capacity via DPPH assay). The most active fraction (often the EtOAc fraction for flavonoids) is selected for further purification.[\[6\]](#)
- **Chromatography:** The selected fraction is subjected to column chromatography (e.g., using Sephadex LH-20) to separate its components.[\[6\]](#)[\[7\]](#) Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[\[7\]](#)
- **Structural Elucidation:** The structure of the isolated compound is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), UV-Vis, and Infrared (IR) spectroscopy.[\[2\]](#)[\[8\]](#)

Analytical Identification via UPLC-MS/MS

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive technique used to identify and quantify metabolites like **Camelliaside A** in complex mixtures.[\[9\]](#)

Methodology:

- **Sample Preparation:** The sample containing **Camelliaside A** (e.g., a plant extract) is dissolved in a suitable solvent, typically methanol, and filtered through a microfiltration membrane (e.g., 0.22 μm) before injection.[\[10\]](#)

- **Chromatographic Separation:** The sample is injected into a UPLC system equipped with a suitable column (e.g., Agilent SB-C18, 1.8 μm , 2.1 mm \times 100 mm).[10] A gradient elution is performed using a binary mobile phase, commonly:
 - Solvent A: 0.1% formic acid in water
 - Solvent B: 0.1% formic acid in acetonitrile[10]
- **Mass Spectrometry Detection:** The eluent from the UPLC is directed to a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[9][10] The instrument is operated in both positive and negative ion modes to detect a wide range of compounds.[9] For **Camelliaside A**, the $[\text{M}+\text{H}]^+$ ion at m/z 757.22 is a characteristic feature in positive ion mode.[10]

In Vitro and In Vivo Solution Preparation

In Vitro Stock Solution:

- To prepare a high-concentration stock solution, dissolve **Camelliaside A** powder in 100% DMSO. For example, to achieve a 100 mg/mL concentration, add the appropriate mass of **Camelliaside A** to the DMSO.
- Use sonication to aid dissolution if necessary.[1][5]
- Store the stock solution in aliquots at -80°C or -20°C . [1][5]

In Vivo Working Solution (Example using Protocol 1):

- Prepare a concentrated stock solution of **Camelliaside A** in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final working solution, take 100 μL of the DMSO stock solution.
- Add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix again.
- Finally, add 450 μL of saline to bring the total volume to 1 mL and mix until a clear solution is formed.[1]

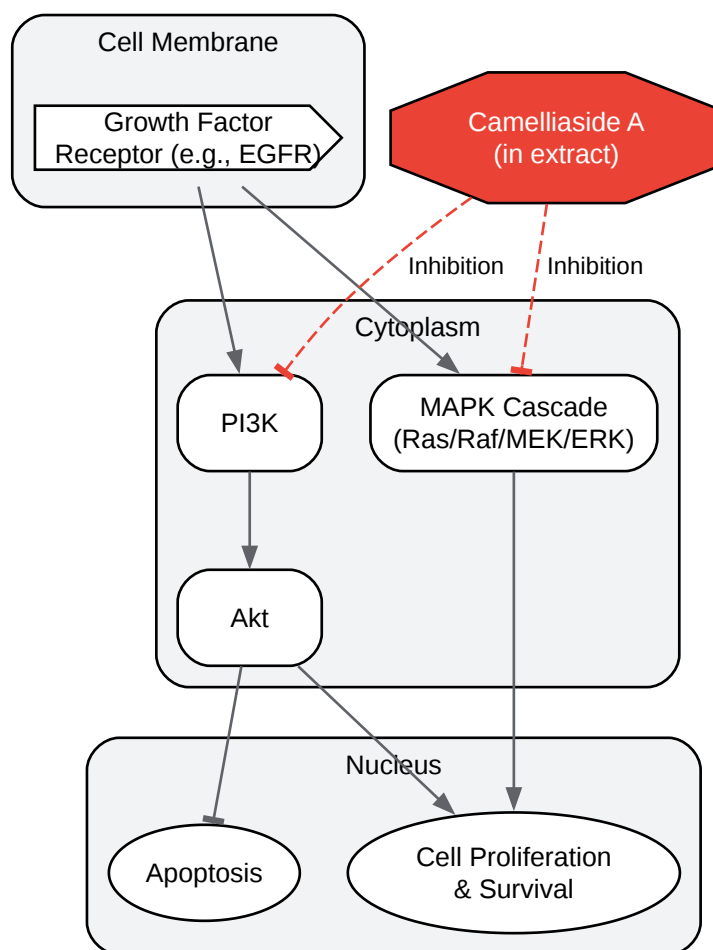
- It is recommended to prepare this working solution fresh on the day of the experiment.[1]

Biological Activity and Signaling Pathways

While research on pure **Camelliaside A** is ongoing, studies on extracts from Camellia species containing this compound have implicated its involvement in several key cellular signaling pathways, particularly those related to cancer and inflammation.

Inhibition of Cancer Cell Growth via PI3K-Akt and MAPK Pathways

Extracts from *Camellia nitidissima* Chi, which contain **Camelliaside A**, have been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells.[10][11] Transcriptome analysis revealed that the mechanism of action involves the modulation of critical signaling pathways, including the PI3K-Akt and MAPK pathways.[10][11] These pathways are central regulators of cell proliferation, survival, and apoptosis.



Simplified PI3K-Akt and MAPK Signaling Inhibition

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Caption: Inhibition of PI3K-Akt and MAPK pathways by **Camelliaside A**-containing extracts.

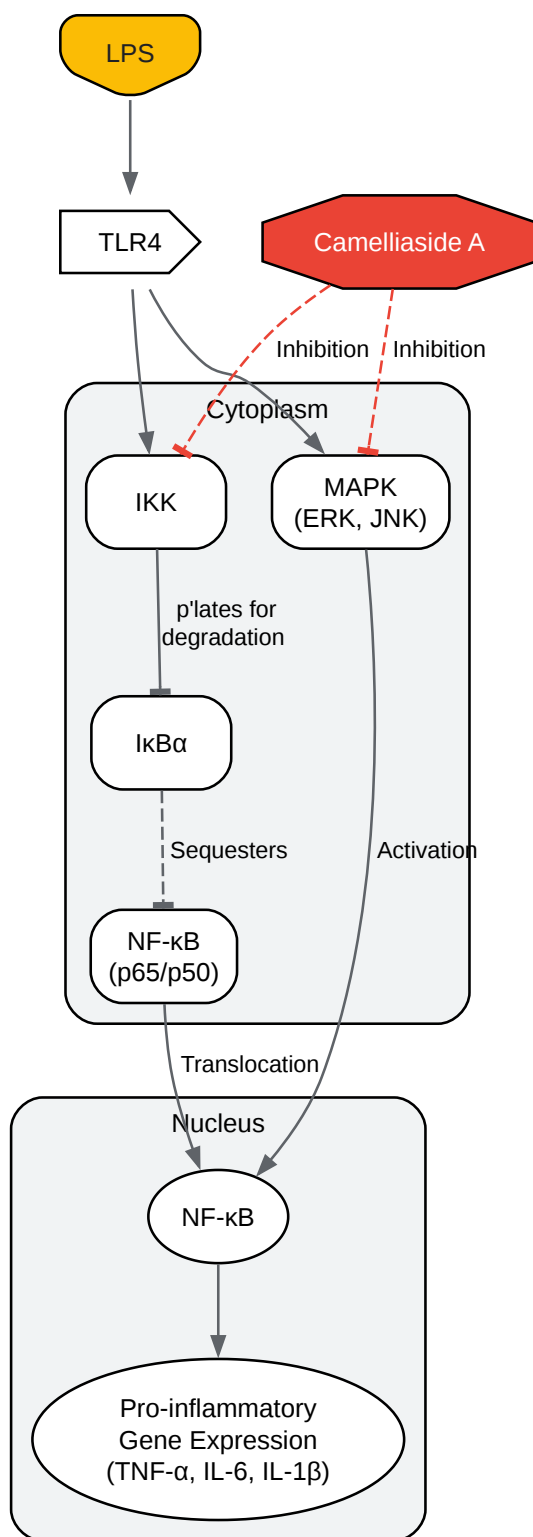
The inhibition of these pathways by **Camelliaside A**-containing extracts leads to decreased cell proliferation and potentially the induction of apoptosis in cancer cells.[12] Further studies using the purified compound are needed to confirm its direct effects and specific molecular targets within these cascades.

Anti-Inflammatory Activity

Camelliaside A has demonstrated inhibitory effects on arachidonate 5-lipoxygenase (5-LOX) from RBL-1 cells with an IC_{50} value of 1.4×10^{-4} M.[8] The 5-LOX pathway is critical for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting this

enzyme, **Camelliaside A** can potentially exert anti-inflammatory effects. This mechanism is relevant for drug development professionals targeting inflammatory diseases.

Polyphenols from Camellia species have also been shown to suppress inflammatory responses by attenuating the NF- κ B and MAPK signaling pathways in macrophages.[13]



Potential Anti-Inflammatory Mechanism via NF-κB and MAPK Pathways

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Caption: Attenuation of inflammatory pathways by Camellia-derived polyphenols.

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